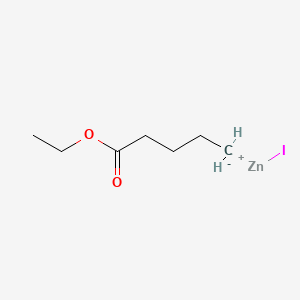

Zinc, (5-ethoxy-5-oxopentyl)iodo-

説明

This compound is primarily utilized in cross-coupling reactions under palladium catalysis, as demonstrated in its application for coupling with N-heteroaryl sulfides (e.g., 2-(dodecylthio)quinoline) to form complex heterocyclic structures . The reagent is typically prepared as a 0.95 M solution in tetrahydrofuran (THF) and reacts under mild conditions (50°C, 90 minutes) with high efficiency, achieving isolated yields upwards of 90% in optimized protocols . Its structure combines the nucleophilic character of organozinc reagents with the steric and electronic effects of the ester moiety, enabling selective reactivity in organic synthesis.

特性

CAS番号 |

109976-46-7 |

|---|---|

分子式 |

C7H13IO2Zn |

分子量 |

321.5 g/mol |

IUPAC名 |

ethyl pentanoate;iodozinc(1+) |

InChI |

InChI=1S/C7H13O2.HI.Zn/c1-3-5-6-7(8)9-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1 |

InChIキー |

OJNMDRVGMCJGAF-UHFFFAOYSA-M |

正規SMILES |

CCOC(=O)CCC[CH2-].[Zn+]I |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Zinc, (5-ethoxy-5-oxopentyl)iodo- typically involves the reaction of zinc metal with an appropriate organic halide under controlled conditions. One common method is the oxidative addition of zinc metal to an alkyl halide, followed by Schlenk equilibration. The general reaction can be represented as:

類似化合物との比較

Comparison with Similar Compounds

Organozinc reagents are critical in modern synthetic chemistry due to their moderate reactivity and compatibility with diverse substrates. Below, Zinc, (5-ethoxy-5-oxopentyl)iodo- is compared to three classes of analogous reagents: simple alkylzinc halides, Reformatsky reagents, and functionalized organozinc compounds.

Reactivity and Selectivity

Simple Alkylzinc Halides (e.g., Ethylzinc Iodide) :

These reagents exhibit higher nucleophilicity but lack directional functional groups, limiting their utility in stereoselective reactions. In contrast, the ester group in (5-ethoxy-5-oxopentyl)zinc iodide enhances coordination to transition-metal catalysts (e.g., Pd(dppf)Cl₂), improving regioselectivity in cross-couplings .Reformatsky Reagents (e.g., Ethyl Bromoacetate-Zinc Complexes) :

Reformatsky reagents are specialized for forming β-hydroxy esters via aldol-like reactions. While both contain ester functionalities, (5-ethoxy-5-oxopentyl)zinc iodide operates through transmetallation pathways rather than nucleophilic addition, making it more suited for C–C bond formations in aromatic systems .- Functionalized Organozinc Reagents (e.g., Allylzinc Bromide): Allylzinc reagents excel in conjugate additions but require stringent anhydrous conditions. The ethoxy ester group in (5-ethoxy-5-oxopentyl)zinc iodide imparts partial stability against moisture, though it remains less air-stable than arylzinc counterparts.

Stability and Handling

- The ester moiety in (5-ethoxy-5-oxopentyl)zinc iodide introduces polarity, enhancing solubility in THF and toluene compared to purely aliphatic zinc reagents. However, its sensitivity to protic solvents exceeds that of arylzinc halides, necessitating inert atmospheres during reactions .

Data Table: Comparative Analysis of Organozinc Reagents

Research Findings and Case Studies

- Case Study: In the synthesis of quinoline derivatives, (5-ethoxy-5-oxopentyl)zinc iodide demonstrated superior coupling efficiency compared to ethylzinc iodide, which produced <50% yield under identical conditions due to poor catalyst coordination .

- Limitations : The reagent’s iodine counterion may limit compatibility with iodide-sensitive catalysts, necessitating ligand optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。